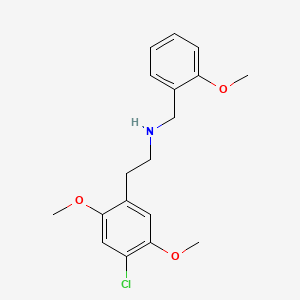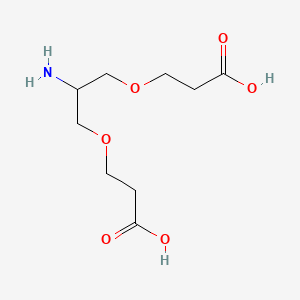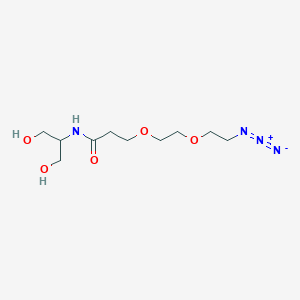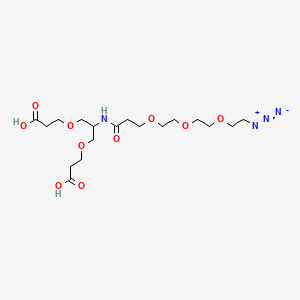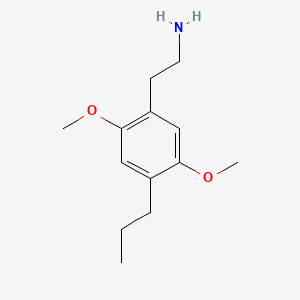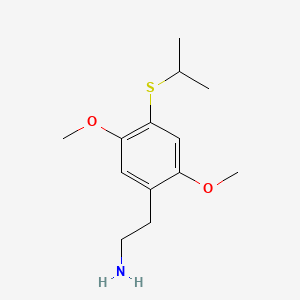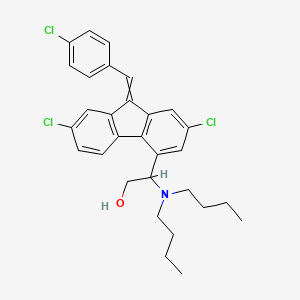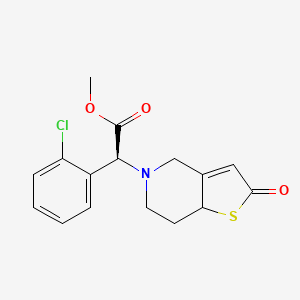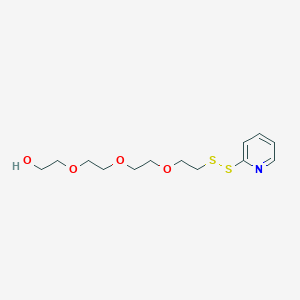
7ETMC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7ETMC is a selective Inhibitor of Human Cytochrome P450s 1A1 and 1A2. 7ETMC showed IC(50) values of 0.46 μM and 0.50 μM for P450s 1A1 and 1A2 in the first six minutes, respectively, and did not show any inhibition activity for P450s 2A6 and 2B1 even at the dose of 50 μM.
科学的研究の応用
Seven Tenets of Creative Research : This paper by E. Dichter (1961) discusses seven tenets crucial for sensitive and creative diagnosis of “why” questions in any field, emphasizing the continuous nature of scientific research and the need for hypothesis formulation and validation (Dichter, 1961).
Gamification in Learning : A study by Göksün and Gürsoy (2019) investigates the impact of gamification activities, using the 7E instructional model, on academic achievement and student engagement in learning environments. This research is relevant for understanding the application of innovative teaching methods in scientific research education (Göksün & Gürsoy, 2019).
Ecosystem Model and Markov Chain Monte Carlo : Li et al. (2015) explore the application of the Markov Chain Monte Carlo method in a process-based ecosystem model, demonstrating its utility in improving simulation accuracy for different ecosystems, which is significant in ecological research (Li et al., 2015).
Scientific Creativity Test for Students : Hu and Adey (2002) developed a test to measure the scientific creativity of secondary school students, highlighting the importance of nurturing creativity in scientific education (Hu & Adey, 2002).
E-Science Infrastructures for Molecular Modeling : Shen, Fan, and Pamidighantam (2014) discuss the development of e-science infrastructures like SEAGrid and ParamChem for computational scientific research, emphasizing the role of such infrastructures in modern scientific research and education (Shen, Fan, & Pamidighantam, 2014).
特性
CAS番号 |
1370702-83-2 |
|---|---|
製品名 |
7ETMC |
分子式 |
C14H12O2 |
分子量 |
212.25 |
IUPAC名 |
7-Ethynyl-3,4,8-trimethylcoumarin |
InChI |
InChI=1S/C14H12O2/c1-5-11-6-7-12-8(2)9(3)14(15)16-13(12)10(11)4/h1,6-7H,2-4H3 |
InChIキー |
LZVDYIJEUWVNGC-UHFFFAOYSA-N |
SMILES |
O=C1OC2=C(C=CC(C#C)=C2C)C(C)=C1C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
7ETMC; 7-ETMC; 7 ETMC; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



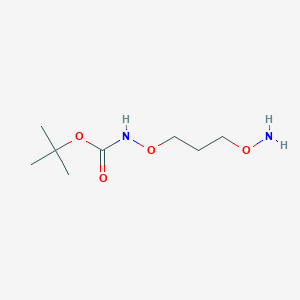
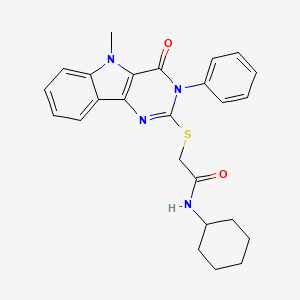
![{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B604941.png)
